molecular formula C15H21BrN2O B12649255 Anagyrine, monohydrobromide CAS No. 33478-03-4

Anagyrine, monohydrobromide

Cat. No.: B12649255
CAS No.: 33478-03-4
M. Wt: 325.24 g/mol
InChI Key: FJFXJZVNFFKWHQ-NLPVPVDASA-N
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Preparation Methods

The synthesis of anagyrine, monohydrobromide involves several steps, starting with the extraction of anagyrine from natural sources such as Anagyris foetida or various species of Lupinus . The synthetic route typically involves the following steps:

Industrial production methods may involve large-scale extraction and purification processes, followed by bromination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Anagyrine, monohydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of anagyrine, monohydrobromide involves its interaction with acetylcholine receptors in living organisms. The compound acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles, similar to the action of nicotine . This interaction leads to various physiological effects, including muscle contractions and potential teratogenic effects.

Comparison with Similar Compounds

Anagyrine, monohydrobromide can be compared with other similar alkaloids, such as:

This compound is unique due to its specific teratogenic effects and its historical significance in the study of plant alkaloids.

Properties

CAS No.

33478-03-4

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrobromide

InChI

InChI=1S/C15H20N2O.BrH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1

InChI Key

FJFXJZVNFFKWHQ-NLPVPVDASA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Br

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Br

Origin of Product

United States

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